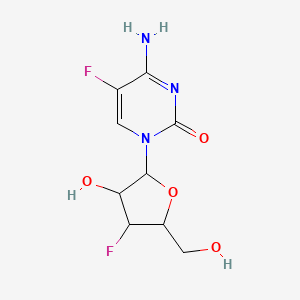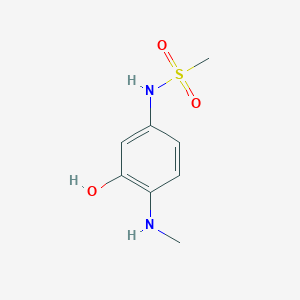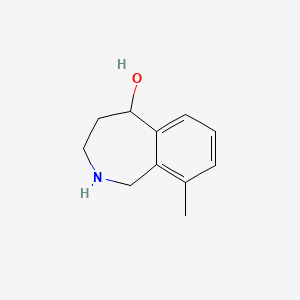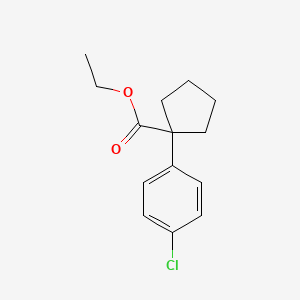
3'-Deoxy-3',5-difluorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’,5-difluorocytidine is a synthetic nucleoside analogue. It belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity. This compound is particularly notable for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’,5-difluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of hexamethyldisilazane and ammonium sulfate to prepare the cytosine derivative, followed by fluorination using reagents like Me3SiOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of anisole . The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’,5-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure purity and yield. The final product is typically purified through crystallization and filtration techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
3’-Deoxy-3’,5-difluorocytidine is unique among nucleoside analogues due to its specific fluorination pattern, which enhances its stability and biological activity. Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated nucleoside with similar anticancer properties.
3’-Azido-3’-deoxy-5-fluorocytidine: A cytidine derivative used in click chemistry.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C9H11F2N3O4 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
Clave InChI |
KHGOGZGLQQVORD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)

![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)



